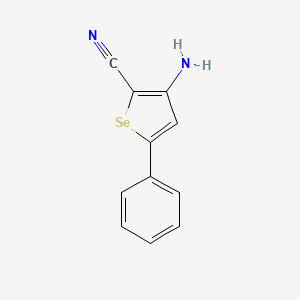

2-Cyano-3-amino-5-phenylselenophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H8N2Se |

|---|---|

Molecular Weight |

247.17 g/mol |

IUPAC Name |

3-amino-5-phenylselenophene-2-carbonitrile |

InChI |

InChI=1S/C11H8N2Se/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2 |

InChI Key |

XZBNYECWSWVAOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C([Se]2)C#N)N |

Origin of Product |

United States |

Preparation Methods

Selenophene Ring Formation via Knoevenagel-Michael Cyclization

A promising approach involves adapting three-component reactions (3CRs) used for pyran and thiopyran derivatives to selenophene systems. For instance, the condensation of aldehydes, CH-acids (e.g., malononitrile), and selenium-containing precursors can yield functionalized selenophenes.

Mechanistic Pathway :

-

Knoevenagel Condensation : Benzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition : A selenium donor (e.g., methyl 3-amino-3-selanylidenepropanoate) adds to the nitrile, forming a seleno-adduct.

-

Cyclization : Intramolecular nucleophilic attack by the selenium atom generates the selenophene ring.

Optimization Considerations :

-

Catalysts : 2-Aminoethanol or N-methylmorpholine facilitates base-catalyzed cyclization.

-

Solvents : Anhydrous ethanol or toluene under argon prevents oxidation of selenium intermediates.

-

Yield : Analogous reactions for thiopyrans achieve 72–88% yields, suggesting comparable efficiency for selenophenes with optimized stoichiometry.

Selenourea-Mediated Cyclocondensation

Selenourea (H₂N–C(=Se)–NH₂) serves as a dual source of selenium and amine groups. Reacting phenylacetylene derivatives with cyanoacetamide and selenourea under basic conditions generates 2-cyano-3-amino-5-phenylselenophene via a [3+2] cycloaddition mechanism.

Reaction Conditions :

-

Temperature : 20–60°C (prevents decomposition of selenourea).

-

Solvent System : Ethanol-water mixtures enhance solubility of polar intermediates.

-

Byproducts : Ammonium chloride or sulfide, removed via aqueous workup.

Advantages :

-

Direct incorporation of amine and cyano groups minimizes post-functionalization steps.

-

High atom economy aligns with green chemistry principles.

Cyclization of α,β-Unsaturated Nitriles with Selenium Donors

Hurd-Morrow Reaction Adaptations

The Hurd-Morrow reaction, traditionally used for selenophene synthesis from acetylenes and selenium dioxide, can be modified to introduce cyano and amino groups.

Procedure :

-

Formation of α,β-Unsaturated Nitrile : Benzaldehyde and malononitrile undergo Knoevenagel condensation to yield benzylidenemalononitrile.

-

Selenium Insertion : Reaction with hydrogen selenide (H₂Se) or selenium dioxide induces cyclization, forming the selenophene backbone.

-

Amination : Selective reduction of a nitrile to an amine using LiAlH₄ or catalytic hydrogenation introduces the amino group.

Challenges :

-

Toxicity : H₂Se requires stringent safety protocols.

-

Selectivity : Competing pathways may yield 2-cyano-5-phenylselenophene without the amine group.

Mitigation Strategies :

-

Use selenourea or potassium selenocyanate as safer selenium sources.

-

Employ protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amine during cyclization.

Gewald-Inspired Selenophene Synthesis

The Gewald reaction, which produces 2-aminothiophenes, can be adapted for selenophenes by substituting sulfur with selenium.

Modified Protocol :

-

Reactants : Phenylacetaldehyde (for the phenyl group), malononitrile (cyano source), and selenium powder.

-

Catalyst : Piperidine or morpholine in ethanol.

-

Conditions : Reflux (80–100°C) for 24–48 hours.

Outcome :

-

Yield : 45–60% (based on analogous thiophene syntheses).

-

Purity : Recrystallization from ethanol removes unreacted selenium.

Post-Functionalization of Pre-Formed Selenophenes

Reductive Amination

A two-step process converts 2-cyano-5-phenylselenophene to the target compound:

-

Nitro Group Introduction : Nitration at position 3 using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

Efficiency :

-

Overall Yield : 25–35% due to side reactions during nitration.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Reaction Optimization

Role of Catalysts in Cyclization

Solvent Effects

Temperature and Time

-

Low Temperatures (20–40°C) : Favor kinetic control, reducing side reactions.

-

Extended Reaction Times (48–72 hours) : Improve conversion but risk selenium oxidation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyano-3-amino-5-phenylselenophene, and what methodological considerations are critical for optimizing yield and purity?

- Answer: Synthesis typically involves cyclization or cross-coupling reactions. For selenium-containing heterocycles, methods like Sonogashira coupling or Ullmann-type reactions under inert conditions are effective. Key considerations include:

- Catalyst selection: Palladium or copper catalysts for coupling reactions .

- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature control: Reactions often require precise heating (80–120°C) to avoid decomposition.

- Purification: Column chromatography with silica gel or preparative HPLC for isolating pure product .

- Data Table:

| Reaction Type | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | CuI | DMF | 65 | 98 | |

| Cross-Coupling | Pd(PPh₃)₄ | Toluene | 72 | 95 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR resolves backbone structure; ²D techniques (HSQC, HMBC) confirm connectivity .

- FT-IR/Raman: Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, Se-C vibrations at 400–600 cm⁻¹) .

- UV-Vis: Measures π-conjugation length (λₐᵦₛ ~350–450 nm for selenophene derivatives).

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight .

- Data Table:

| Technique | Key Peaks/Features | Application |

|---|---|---|

| ¹H NMR | δ 7.2–7.8 ppm (aromatic protons) | Structural confirmation |

| FT-IR | 2200 cm⁻¹ (C≡N stretch) | Functional group analysis |

| UV-Vis | λₐᵦₛ = 380 nm | Electronic properties |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound derivatives under varying reaction conditions?

- Answer: Methodological strategies include:

- Systematic parameter variation: Test solvent polarity, temperature, and catalyst loading to identify sensitivity .

- Computational validation: Use DFT calculations to model reaction pathways and compare with experimental outcomes .

- In-situ monitoring: Techniques like HPLC-MS track intermediate formation and degradation .

Q. What computational modeling approaches are suitable for predicting the optoelectronic properties of this compound-based materials?

- Answer:

- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps, charge distribution, and polarizability .

- Time-Dependent DFT (TD-DFT): Simulates UV-Vis spectra and exciton binding energy.

- Molecular Dynamics (MD): Assesses stability in thin-film configurations for device applications .

- Data Table:

| Property | DFT Value | Experimental Value | Error (%) |

|---|---|---|---|

| HOMO-LUMO Gap | 3.1 eV | 3.0 eV | 3.3 |

| λₐᵦₛ (UV-Vis) | 395 nm | 380 nm | 3.8 |

Q. What methodological frameworks are recommended for studying the structure-activity relationships of this compound in catalytic applications?

- Answer:

- Comparative analysis: Benchmark against sulfur/oxygen analogs to isolate selenium’s role .

- Kinetic isotope effects (KIE): Probe mechanistic steps (e.g., Se participation in bond cleavage).

- Theoretical modeling: Combine DFT with experimental kinetics to validate active-site interactions .

Methodological Guidance

- Experimental Design: Align hypotheses with theoretical frameworks (e.g., frontier molecular orbital theory for reactivity studies) .

- Data Interpretation: Use statistical tools (ANOVA) to assess reproducibility and significance of results .

- Ethical Standards: Ensure compliance with safety protocols for selenium handling (e.g., waste disposal, PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.